molecular formula C16H16ClNO4S B2915341 3-(4-Chlorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}propanoic acid CAS No. 203306-45-0

3-(4-Chlorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}propanoic acid

Cat. No.: B2915341
CAS No.: 203306-45-0
M. Wt: 353.82
InChI Key: JZOICEPXBNEDMH-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}propanoic acid is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}propanoic acid typically involves multiple steps, starting with the chlorination of phenyl compounds followed by the introduction of the sulfonyl and amino groups. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under controlled temperatures and pressures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure the high purity and yield of the final product. The process may also include the use of catalysts to improve reaction efficiency and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex molecules.

  • Biology: It can serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.

  • Medicine: Potential therapeutic applications include its use as an anti-inflammatory or analgesic agent.

  • Industry: It may be employed in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 3-(4-Chlorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}propanoic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-(4-Chlorophenyl)propionic acid

  • 4-Methylbenzenesulfonic acid

  • 2-Aminopropanoic acid

This comprehensive overview highlights the significance of 3-(4-Chlorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}propanoic acid in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for research and development.

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Biological Activity

3-(4-Chlorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}propanoic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorophenyl group, a sulfonamide moiety, and a propanoic acid backbone. Its molecular formula is C16H17ClNO4SC_{16}H_{17}ClNO_4S, and it is characterized by the following structural components:

  • Chlorophenyl Group : Known for enhancing lipophilicity and biological activity.
  • Sulfonamide Moiety : Often associated with antimicrobial properties.
  • Propanoic Acid Backbone : Contributes to the compound's acidity and solubility.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The sulfonamide group may inhibit certain enzymes or receptors involved in metabolic pathways, leading to various therapeutic effects.

Potential Mechanisms:

  • Enzyme Inhibition : The sulfonamide group can act as a competitive inhibitor for enzymes such as carbonic anhydrase.
  • Antimicrobial Activity : Similar compounds have demonstrated efficacy against bacterial strains, suggesting potential use in treating infections.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial properties against various pathogens. For instance, related compounds have been effective against Mycobacterium tuberculosis and other fungi .
  • Anti-inflammatory Effects : Some analogs have demonstrated the ability to reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases.
  • Anticancer Properties : Preliminary studies suggest that compounds with similar structural features may inhibit cancer cell proliferation through apoptosis induction.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of structurally similar compounds, revealing that certain derivatives showed potent activity against four pathogenic fungal strains and Mycobacterium tuberculosis H37Rv. The results indicated a promising avenue for developing new antifungal and antitubercular agents .

Case Study 2: Anti-inflammatory Activity

Research involving the synthesis of sulfonamide derivatives demonstrated their ability to inhibit pro-inflammatory cytokines in cell cultures. The findings suggest that these compounds could be further developed into anti-inflammatory drugs.

Data Table: Biological Activity Comparison

Compound NameStructure SimilarityBiological ActivityReference
This compoundContains chlorophenyl and sulfonamide groupsAntimicrobial, anti-inflammatory
1,3-Bis(4-chlorophenyl)-2-propanoneContains chlorophenyl groupsAntibacterial
2-(4-Methylphenylsulfonyl)-3-(trifluoromethyl)anilineSulfonamide structureAntifungal

Properties

IUPAC Name

3-(4-chlorophenyl)-2-[(4-methylphenyl)sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4S/c1-11-2-8-14(9-3-11)23(21,22)18-15(16(19)20)10-12-4-6-13(17)7-5-12/h2-9,15,18H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZOICEPXBNEDMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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